Methyl 3-chloroquinoline-5-carboxylate
CAS No.: 2225879-42-3
Cat. No.: VC11670547
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2225879-42-3 |
|---|---|
| Molecular Formula | C11H8ClNO2 |
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | methyl 3-chloroquinoline-5-carboxylate |
| Standard InChI | InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-4-10-9(8)5-7(12)6-13-10/h2-6H,1H3 |
| Standard InChI Key | AWQACRGMRLFBFW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C=C(C=NC2=CC=C1)Cl |
| Canonical SMILES | COC(=O)C1=C2C=C(C=NC2=CC=C1)Cl |
Introduction
Structural and Chemical Profile
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 2225879-42-3 |
| Molecular Formula | |
| Molecular Weight | 221.64 g/mol |
| SMILES | COC(=O)C1=C2C=C(C=NC2=CC=C1)Cl |
| PubChem CID | 138106157 |
Synthesis and Regioselective Functionalization
Synthetic Routes
The synthesis of methyl 3-chloroquinoline-5-carboxylate typically involves multi-step reactions starting from quinoline or its derivatives. A regioselective approach ensures precise chlorination and esterification at the 3- and 5-positions, respectively. One plausible method involves:
-
Chlorination: Direct electrophilic substitution using chlorine gas or in the presence of a Lewis acid catalyst.
-
Esterification: Reaction of the intermediate carboxylic acid with methanol under acidic or enzymatic conditions.
A patent detailing the synthesis of structurally analogous compounds (e.g., 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester) highlights the use of (DMF) as a catalyst for acyl chloride formation, followed by triethylamine-mediated esterification . While this method targets a thiophene derivative, similar strategies—such as controlled temperature regimes (0–5°C) and solvent selection (chloroform, methanol)—could be adapted for quinoline systems .
Optimization Challenges
Key challenges include minimizing side reactions (e.g., over-chlorination) and achieving high purity. Recrystallization from methanol-water mixtures, as described in the purification of related esters, improves yield and purity . For instance, a reported protocol for a thiophene analog achieved 91.6% yield and 97.2% purity after vacuum drying , suggesting comparable optimizations could apply to methyl 3-chloroquinoline-5-carboxylate.
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
-
IR Spectroscopy: Peaks corresponding to the ester carbonyl () and C-Cl stretching () are expected.
-
NMR Spectroscopy: NMR would show signals for the methyl ester () and aromatic protons, while NMR would confirm the carbonyl carbon () .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a versatile intermediate for synthesizing:
-
Antimicrobial agents: Hybrid molecules combining quinoline and imidazole moieties .
-
Kinase inhibitors: Analogues targeting EGFR, VEGFR, and other oncogenic kinases .
Material Science
Quinoline derivatives are investigated as ligands in catalytic systems or fluorescent probes, though applications for this specific ester remain unexplored.
Future Directions
-
Mechanistic Studies: Elucidate the compound’s mode of action in microbial and cancer cells.
-
Derivatization: Explore substitutions at the 6- and 8-positions to enhance potency and selectivity.
-
Scale-Up Synthesis: Develop greener methodologies (e.g., flow chemistry) to improve yield and reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume